molecular formula C12H11NOS2 B2599243 (5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 153567-96-5

(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2599243
CAS RN: 153567-96-5
M. Wt: 249.35
InChI Key: MAJYXNRQWPLXHB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, or (5E)-5-DMBT-2M-1,3-T-4H-one, is a synthetic organic compound that is used in a variety of scientific applications. It is a member of the thiazole family, which consists of five-membered rings containing a sulfur atom. This compound is of particular interest due to its ability to form strong covalent bonds with other molecules, making it a useful component in the synthesis of other compounds. In addition, (5E)-5-DMBT-2M-1,3-T-4H-one has been found to possess a variety of biochemical and physiological effects, making it a useful tool for scientific research.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is involved in chemical reactions forming a variety of heterocyclic compounds. Studies demonstrate its use in the synthesis of novel compounds with potential biological activities. For instance, it's part of reactions forming 5-mercaptoazoles and pyridine-2-thiones, leading to the creation of novel imidazo[1,5-b]thiazin-4-ones and thiazolidin-4-ones. These compounds exhibit significant selectivity in formation, indicating the compound's role in synthesizing structurally complex and potentially bioactive molecules (Bakulev et al., 2003).

Anti-corrosion Properties

The compound is utilized in research focusing on corrosion inhibition, particularly in metallic structures. It is part of studies examining compounds like 5-mercapto-1-methyltetrazole and its analogs for their efficacy in protecting metals like steel in corrosive environments. This research is crucial for industrial applications where material longevity and integrity are paramount (Tan et al., 2020).

Biological Activities

The compound is also integral in synthesizing derivatives studied for their biological activities, including anti-inflammatory, analgesic, antibacterial, and larvicidal properties. These studies are foundational for developing new drugs and treatments. For example, derivatives have been synthesized and studied for their mosquito-larvicidal and antibacterial properties, offering potential in public health for controlling disease vectors and treating infections (Castelino et al., 2014).

properties

IUPAC Name

(5E)-5-[(2,5-dimethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS2/c1-7-3-4-8(2)9(5-7)6-10-11(14)13-12(15)16-10/h3-6H,1-2H3,(H,13,14,15)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJYXNRQWPLXHB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,5-dimethylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

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